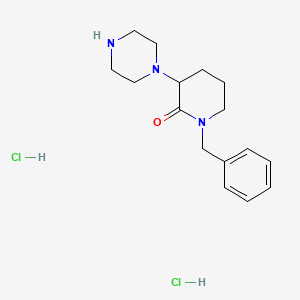1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
CAS No.: 1461706-34-2
Cat. No.: VC2584370
Molecular Formula: C16H25Cl2N3O
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1461706-34-2 |
|---|---|
| Molecular Formula | C16H25Cl2N3O |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | 1-benzyl-3-piperazin-1-ylpiperidin-2-one;dihydrochloride |
| Standard InChI | InChI=1S/C16H23N3O.2ClH/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14;;/h1-3,5-6,15,17H,4,7-13H2;2*1H |
| Standard InChI Key | FVFAAMOGTVHVEU-UHFFFAOYSA-N |
| SMILES | C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3.Cl.Cl |
| Canonical SMILES | C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3.Cl.Cl |
Introduction
Chemical Properties and Structure
Basic Identification
The fundamental chemical identification parameters for 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride are summarized in the following table:
| Parameter | Information |
|---|---|
| CAS Number | 1461706-34-2 |
| IUPAC Name | 1-benzyl-3-piperazin-1-ylpiperidin-2-one;dihydrochloride |
| Molecular Formula | C₁₆H₂₅Cl₂N₃O |
| Molecular Weight | 346.3 g/mol |
| Standard InChI | InChI=1S/C16H23N3O.2ClH/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14;;/h1-3,5-6,15,17H,4,7-13H2;2*1H |
| Standard InChIKey | FVFAAMOGTVHVEU-UHFFFAOYSA-N |
| SMILES Notation | C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3.Cl.Cl |
This comprehensive identification data provides a clear chemical identity for the compound, facilitating its accurate recognition in research and development contexts.
Structural Characteristics
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride features a complex molecular architecture built around two key heterocyclic systems: a piperidin-2-one ring and a piperazine ring. The piperidin-2-one ring contains a carbonyl group at position 2 and is N-substituted with a benzyl group at position 1. The piperazine moiety is connected to the piperidin-2-one at position 3. The compound exists as a dihydrochloride salt, which enhances its stability and solubility profiles in various solvents compared to the free base form.
The benzyl substituent consists of a phenyl ring connected to the piperidin-2-one nitrogen via a methylene bridge. This structural arrangement provides a degree of conformational flexibility that may influence the compound's interaction with biological targets. The presence of two protonated nitrogen atoms in the piperazine ring (forming the dihydrochloride salt) significantly affects the compound's physicochemical properties and potential biological activities.
Physical and Chemical Properties
As a dihydrochloride salt, this compound typically presents as a crystalline solid with enhanced water solubility compared to its free base form. The salt formation also generally improves stability during storage and handling. The compound contains multiple nitrogen atoms that can participate in hydrogen bonding, which influences its solubility profile and potential interaction with biological targets.
The presence of both a lipophilic benzyl group and hydrophilic protonated nitrogen centers creates an amphiphilic character, potentially facilitating membrane permeability while maintaining aqueous solubility. These balanced physicochemical properties are often desirable characteristics for drug-like compounds.
Comparative Analysis with Related Compounds
Pharmacophore Comparisons
The structural features of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride share similarities with several classes of bioactive compounds. The piperazine moiety is present in numerous pharmaceutically active compounds, including antipsychotics, antidepressants, and antihistamines. Similarly, N-benzylated heterocycles are common in various drug classes .
Specifically, the combination of piperazine and piperidine rings creates a unique spatial arrangement that may offer distinct binding properties compared to compounds containing only one of these heterocyclic systems. The connecting patterns between these rings can significantly influence the three-dimensional conformation of the molecule and, consequently, its interaction with biological targets .
Research Applications and Future Directions
Current Research Status
Currently, 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride appears to be primarily available as a research tool rather than an established therapeutic agent. The limited published literature specifically addressing this compound suggests it may be in early research phases, with potential applications still being explored.
The compound's structural features and preliminary biological activity data suggest several promising research directions, including further investigation of its interactions with serotonin receptors and potential anticancer properties. Additionally, its structural similarity to compounds with established biological activities may guide future research into specific therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume